2,5-Dichlorobenzhydrazide
Overview
Description
2,5-Dichlorobenzhydrazide is an organic compound with the molecular formula C7H6Cl2N2O. It is a derivative of benzoic acid, where the hydrazide group is substituted at the 2 and 5 positions with chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
2,5-Dichlorobenzhydrazide has several applications in scientific research:
Proteomics Research: It is used to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples.
Synthetic Intermediate: It serves as a synthetic intermediate in the preparation of more complex chemical entities, particularly heterocyclic compounds with potential pharmacological activities.
Analytical Chemistry: Employed as a derivatization agent to enhance the sensitivity and specificity of analytical instruments.
Material Science: Used in the development of novel polymeric materials, acting as a monomer or cross-linking agent.
Agricultural Chemistry: Explored as a precursor for the synthesis of agrochemicals with pesticidal or herbicidal activities.
Medicinal Chemistry: A valuable building block for the synthesis of potential therapeutic agents.
Environmental Science: Utilized for the detection and quantification of pollutants.
Safety and Hazards
2,5-Dichlorobenzhydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . If it comes in contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichlorobenzhydrazide can be synthesized through the reaction of 2,5-dichlorobenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
2,5-Dichlorobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorobenzhydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,3,4-oxadiazoles.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzhydrazides.
Mechanism of Action
The mechanism of action of 2,5-Dichlorobenzhydrazide involves its reactivity with various molecular targets. In proteomics research, it reacts with protein structures, modifying them for mass spectrometry analysis. In synthetic chemistry, its dichlorobenzhydrazide group acts as a key functional moiety, facilitating the formation of heterocyclic compounds. The exact molecular pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzhydrazide
- 3,5-Dichlorobenzhydrazide
- 2,6-Dichlorobenzhydrazide
Uniqueness
2,5-Dichlorobenzhydrazide is unique due to the specific positioning of chlorine atoms at the 2 and 5 positions, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to other dichlorobenzhydrazides, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2,5-dichlorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECBCXNWGBDIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217839 | |
Record name | 2,5-Dichlorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67487-35-8 | |
Record name | 2,5-Dichlorobenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067487358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichlorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorobenzhydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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